molecular formula C17H9ClF6N4O B3034904 4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carboxamide CAS No. 251096-66-9

4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carboxamide

Cat. No.: B3034904
CAS No.: 251096-66-9
M. Wt: 434.7 g/mol
InChI Key: MRBXBBQZISFQGP-UHFFFAOYSA-N
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Description

4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carboxamide is a complex organic compound characterized by the presence of trifluoromethyl groups, a pyrazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxylic acid with hydrazine to form the pyrazole ring, followed by coupling with 3-(trifluoromethyl)aniline under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: Halogen substitution reactions are common, where chlorine atoms can be replaced with other halogens or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carboxamide is unique due to its combination of trifluoromethyl groups and the pyrazole ring, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]pyrazole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9ClF6N4O/c18-13-5-11(17(22,23)24)7-25-14(13)9-6-26-28(8-9)15(29)27-12-3-1-2-10(4-12)16(19,20)21/h1-8H,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBXBBQZISFQGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)N2C=C(C=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9ClF6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001113456
Record name 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001113456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251096-66-9
Record name 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=251096-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001113456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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